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Compound of Interest

Compound Name: galacto-Dapagliflozin

Cat. No.: B560394 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to

the selectivity of galacto-Dapagliflozin, a novel analogue of the SGLT2 inhibitor Dapagliflozin.

This document provides a comparative assessment of its binding affinity for various glucose

transporters, supported by experimental data and detailed protocols to aid in preclinical

evaluation.

The landscape of type 2 diabetes treatment has been significantly reshaped by the advent of

Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. These agents effectively lower blood

glucose by inhibiting glucose reabsorption in the kidneys. A key determinant of their therapeutic

success and safety profile is their selectivity for SGLT2 over other glucose transporters, such

as SGLT1 and the facilitative glucose transporters (GLUTs). This guide focuses on a specific

analogue, galacto-Dapagliflozin, and provides a comparative analysis of its cross-reactivity.

Recent studies have explored how modifications to the glucose moiety of SGLT2 inhibitors,

such as the substitution to a galactose in galacto-Dapagliflozin, influence their interaction with

the transporter's binding pocket. Understanding these structure-activity relationships is crucial

for the design of next-generation inhibitors with improved selectivity and efficacy.

Quantitative Comparison of Inhibitor Activity
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory

concentrations (IC50) of galacto-Dapagliflozin and other key SGLT inhibitors against human

SGLT1 and SGLT2. This data provides a clear quantitative comparison of their relative

potencies and selectivities.
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Compound
hSGLT1 Ki
(nM)

hSGLT2 Ki
(nM)

hSGLT1
IC50 (nM)

hSGLT2
IC50 (nM)

Selectivity
(SGLT1 Ki /
SGLT2 Ki)

Galacto-

Dapagliflozin
25,000[1][2] 25[1][2] - - 1000

Dapagliflozin 360[1] 6[1] 1,400[3] 1[3] 60[1]

Canagliflozin - - 700[3] 3[3] 233

Empagliflozin - - 8,300[3] 3[3] 2767

Sotagliflozin - - 40[3] 2[3] 20

Phlorizin 140[1][3] 11[1] 290[3] 21[3] 12.7

Note: Ki and IC50 values can vary depending on the experimental conditions and assay used.

The data presented here is compiled from the cited literature for comparative purposes.

Cross-Reactivity with GLUT Transporters
While SGLT inhibitors are primarily designed to target SGLT proteins, their potential off-target

effects on the widely expressed GLUT family of transporters are a critical aspect of their

preclinical safety assessment. Dapagliflozin has been shown to be highly selective for SGLT2

over GLUT transporters.[4] At a concentration of 20 µM, Dapagliflozin exhibited only 8-9%

inhibition of GLUTs in a protein-free buffer and virtually no inhibition in the presence of 4%

bovine serum albumin.[4] This high degree of selectivity is a favorable characteristic,

minimizing the risk of side effects associated with the inhibition of glucose uptake in other

tissues. While specific data for galacto-Dapagliflozin's interaction with the full panel of GLUT

transporters is not yet available, the structural similarity to Dapagliflozin suggests a likely

favorable selectivity profile.

Experimental Protocols
To ensure the reproducibility and validation of cross-reactivity data, detailed experimental

protocols are essential. Below are methodologies for key experiments used to assess the

interaction of compounds like galacto-Dapagliflozin with glucose transporters.
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In Vitro Transporter Inhibition Assay (Radiolabeled
Substrate Uptake)
This assay is a standard method for determining the inhibitory activity of a compound on a

specific transporter.

Objective: To measure the IC50 value of a test compound by quantifying its ability to inhibit the

uptake of a radiolabeled substrate (e.g., ¹⁴C-α-methyl-D-glucopyranoside, a non-metabolizable

glucose analog) into cells expressing the target glucose transporter.

Materials:

Cell line stably expressing the human glucose transporter of interest (e.g., HEK-293 or CHO

cells transfected with hSGLT1, hSGLT2, or various hGLUT isoforms).

Radiolabeled substrate (e.g., [¹⁴C]α-MDG).

Test compound (e.g., galacto-Dapagliflozin) at various concentrations.

Uptake buffer (e.g., Krebs-Ringer-Henseleit buffer).

Scintillation cocktail and a scintillation counter.

Procedure:

Cell Culture: Plate the transporter-expressing cells in a suitable multi-well plate and grow to

confluence.

Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying

concentrations of the test compound for a defined period (e.g., 15-30 minutes) at 37°C.

Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake

reaction.

Incubation: Incubate for a specific time (e.g., 30-60 minutes) at 37°C.

Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold uptake

buffer.
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Cell Lysis: Lyse the cells using a suitable lysis buffer.

Quantification: Add a scintillation cocktail to the cell lysate and measure the radioactivity

using a scintillation counter.

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the

logarithm of the test compound concentration and fitting the data to a sigmoidal dose-

response curve.

Electrophysiological Measurement of Transporter
Activity
This method directly measures the function of electrogenic transporters like SGLTs.

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its effect

on the substrate-induced currents in cells expressing the target SGLT.

Materials:

Xenopus oocytes or a suitable mammalian cell line expressing the target SGLT.

Two-electrode voltage clamp or patch-clamp setup.

Perfusion system.

Solutions containing the substrate (e.g., glucose) and the test compound.

Procedure:

Cell Preparation: Prepare the cells for electrophysiological recording.

Baseline Current: Record the baseline current in the absence of the substrate.

Substrate-induced Current: Perfuse the cells with a solution containing the substrate and

record the resulting inward current, which is proportional to the transporter activity.

Inhibition: Introduce the test compound at various concentrations along with the substrate

and record the inhibited current.
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Data Analysis: Calculate the Ki value by analyzing the dose-dependent inhibition of the

substrate-induced current using appropriate kinetic models.

Visualizing Experimental and Logical Frameworks
To further clarify the processes and relationships discussed, the following diagrams have been

generated using Graphviz.

Experimental Workflow: In Vitro Inhibition Assay

Start: Plate Transporter-Expressing Cells Pre-incubate with Test Compound Add Radiolabeled Substrate Incubate at 37°C Terminate Uptake Lyse Cells Quantify Radioactivity End: Determine IC50

Click to download full resolution via product page

Caption: Workflow for determining the IC50 of an inhibitor.
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Signaling Pathway: SGLT2 Inhibition in the Kidney
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Caption: Mechanism of SGLT2 inhibition in the renal proximal tubule.
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Logical Relationship: Selectivity Assessment
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Caption: Key factors in assessing inhibitor selectivity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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